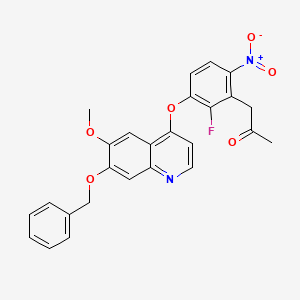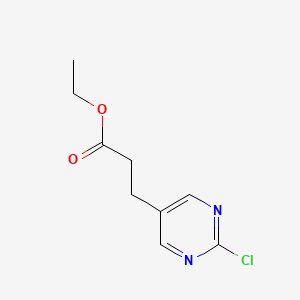
Fmoc-Phe(4-Guad-Pmc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a guanidino group protected by a 4-methoxyphenylmethylcarbonyl (Pmc) group. These modifications make it useful in various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The phenylalanine derivative is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Guanidination: The protected phenylalanine is then reacted with a guanidino reagent, such as 1H-pyrazole-1-carboxamidine, to introduce the guanidino group.
Pmc Protection: Finally, the guanidino group is protected with the Pmc group using 4-methoxyphenylmethyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for yield and purity, often involving multiple purification steps like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, while the Pmc group can be removed using acidic conditions.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Oxidation and Reduction: The guanidino group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Pmc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
Applications De Recherche Scientifique
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create custom peptides for research.
Biology:
- Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
Industry:
- Utilized in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound interacts with specific amino acid residues in proteins, influencing their structure and function.
- It can modulate enzyme activity by mimicking natural substrates or inhibitors.
Comparaison Avec Des Composés Similaires
Fmoc-Phe-OH: Lacks the guanidino and Pmc groups, making it less versatile in certain applications.
Boc-Phe(4-Guad-Pmc)-OH: Uses a different protecting group (Boc) instead of Fmoc, which affects its deprotection conditions and reactivity.
Uniqueness:
- The combination of Fmoc and Pmc protecting groups provides unique stability and reactivity, making it suitable for complex peptide synthesis.
Propriétés
Formule moléculaire |
C39H42N4O7S |
|---|---|
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1 |
Clé InChI |
BPOREBGIBBGDNK-XIFFEERXSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)


![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)




